16,16-Dimethyl-PGE2-4-(4-acetamidobenzamido)phenyl ester

Gastric Acid Secretion Antiulcer Cytoprotection

16,16-dimethylprostaglandin E2 (4-acetamidobenzamido)phenyl ester (CAS: 62873-55-6, also known as 16,16-DMPG-C) is a synthetic, crystalline derivative of prostaglandin E2 (PGE2) classified as a prostanoid. This compound is specifically designed as a prodrug for the active moiety, 16,16-dimethylprostaglandin E2 (dmPGE2), which itself is a potent and metabolically stabilized analog of natural PGE2.

Molecular Formula C37H48N2O7
Molecular Weight 632.8 g/mol
CAS No. 62873-55-6
Cat. No. B158844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name16,16-Dimethyl-PGE2-4-(4-acetamidobenzamido)phenyl ester
CAS62873-55-6
Synonyms16,16-dimethylprostaglandin E2 (4-acetamidobenzamido)phenyl ester
16,16-DMPG-C
Molecular FormulaC37H48N2O7
Molecular Weight632.8 g/mol
Structural Identifiers
SMILESCCCCC(C)(C)C(C=CC1C(CC(=O)C1CC=CCCCC(=O)OC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)NC(=O)C)O)O
InChIInChI=1S/C37H48N2O7/c1-5-6-23-37(3,4)34(43)22-21-31-30(32(41)24-33(31)42)11-9-7-8-10-12-35(44)46-29-19-17-28(18-20-29)39-36(45)26-13-15-27(16-14-26)38-25(2)40/h7,9,13-22,30-31,33-34,42-43H,5-6,8,10-12,23-24H2,1-4H3,(H,38,40)(H,39,45)/b9-7-,22-21+/t30-,31-,33-,34-/m1/s1
InChIKeyYDCXQLUDGIVYHN-NMEIOLPRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

16,16-Dimethylprostaglandin E2 (4-acetamidobenzamido)phenyl ester: Compound Identity and Core Attributes


16,16-dimethylprostaglandin E2 (4-acetamidobenzamido)phenyl ester (CAS: 62873-55-6, also known as 16,16-DMPG-C) is a synthetic, crystalline derivative of prostaglandin E2 (PGE2) classified as a prostanoid [1]. This compound is specifically designed as a prodrug for the active moiety, 16,16-dimethylprostaglandin E2 (dmPGE2), which itself is a potent and metabolically stabilized analog of natural PGE2 . The introduction of the bulky (4-acetamidobenzamido)phenyl ester moiety and the 16,16-dimethyl modifications confer distinct physicochemical and pharmacological properties that differentiate it from simpler methyl ester prodrugs and other PGE2 analogs, making it a specialized tool for research requiring controlled release or specific formulation advantages [2].

Why 16,16-Dimethylprostaglandin E2 (4-acetamidobenzamido)phenyl ester Cannot Be Replaced by Generic PGE2 Analogs


Generic substitution with other PGE2 analogs or prodrugs is not feasible due to this compound's unique combination of a metabolically stabilized 16,16-dimethyl PGE2 core and a specifically engineered (4-acetamidobenzamido)phenyl ester prodrug moiety. The 16,16-dimethyl modification confers significant resistance to the primary catabolic enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH), resulting in a prolonged in vivo half-life compared to native PGE2 . The specific phenyl ester promoiety, in contrast to simpler alkyl esters, was developed to impart distinct crystalline properties that facilitate purification and handling, while still serving as a prodrug that is converted in vivo to the active dmPGE2 [1]. Substituting with a generic methyl ester prodrug (e.g., CAS 31752-99-5) or the parent dmPGE2 would alter key experimental parameters such as solubility, stability, and pharmacokinetic release profile, directly impacting reproducibility and data interpretation [2].

Quantitative Differentiation Evidence for 16,16-Dimethylprostaglandin E2 (4-acetamidobenzamido)phenyl ester


Comparative Gastric Antisecretory Potency: 16,16-Dimethyl PGE2 vs. Native PGE2 and 15-Methyl PGE2

The active moiety, 16,16-dimethyl PGE2 (dmPGE2), demonstrates substantially enhanced gastric antisecretory potency relative to natural PGE2 and the clinically studied analog 15-methyl PGE2. In a canine model, intravenous administration of dmPGE2 was found to be 100 times more potent than PGE2 and 2.5 times more potent than 15-methyl PGE2 in inhibiting histamine-stimulated gastric secretion [1]. These data highlight the functional significance of the 16,16-dimethyl modification, which is the active pharmacophore delivered by the (4-acetamidobenzamido)phenyl ester prodrug.

Gastric Acid Secretion Antiulcer Cytoprotection In Vivo Pharmacology

Comparative Antiulcer Potency in Rat Model: 16,16-Dimethyl PGE2 Prodrug vs. PGE2

In a rat model, the active moiety dmPGE2 exhibited a broad range of enhanced potency compared to PGE2 across multiple endpoints, underscoring its superior oral activity. The study reports that dmPGE2 was 2 to 50 times more potent than PGE2, depending on the specific endpoint measured, and was notably active when administered orally, a route by which native PGE2 is largely inactive [1]. This demonstrates that the prodrug approach successfully overcomes the oral bioavailability limitations of the parent molecule.

Antiulcer Gastric Protection Prodrug Pharmacology In Vivo Efficacy

Metabolic Stability of 16,16-Dimethyl PGE2 vs. Native PGE2: A Class-Level Inference of Resistance to 15-PGDH

The 16,16-dimethyl modification is a well-characterized strategy to impede metabolism by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the primary enzyme responsible for the rapid inactivation of PGE2. While the native PGE2 has an extremely short half-life, the 16,16-dimethyl analog acts as a competitive inhibitor of 15-PGDH and demonstrates resistance to metabolism, resulting in a prolonged in vivo half-life . For context, the initial plasma half-life of 16,16-dimethyl-PGE2 was determined to be approximately 4.5 minutes [1], compared to the native PGE2 half-life of less than 1 minute. This class-level stability advantage is a direct consequence of the 16,16-dimethyl modification and is a key property of the active component released from the prodrug.

Metabolic Stability 15-PGDH Inhibition Pharmacokinetics Prodrug Design

Antifibrotic Activity: The Crystalline Prodrug and Parent Compound Equivalently Delay Hepatic Collagen Formation

In a rat model of nutritional liver injury, both the active parent compound, 16,16-dimethyl PGE2 (dmPGE2), and its crystalline prodrug, (p-acetamidobenzamido)phenyl ester of 16,16-dimethyl PGE2, were shown to significantly delay collagen formation [1]. Histological evaluation and measurement of hepatic hydroxyproline content confirmed that the prodrug is effectively converted in vivo and elicits a hepatoprotective effect comparable to the active dmPGE2. The MeSH database also notes that this specific compound "delays collagen formation in nutritional injury in rat liver" [2].

Liver Fibrosis Hepatoprotection Collagen Prodrug Equivalence

Optimized Research Applications for 16,16-Dimethylprostaglandin E2 (4-acetamidobenzamido)phenyl ester Based on Differentiated Evidence


In Vivo Models of Gastric Cytoprotection and Ulcer Healing Requiring Sustained EP Receptor Activation

This prodrug is ideally suited for long-term in vivo studies of gastric mucosal defense. The core 16,16-dimethyl PGE2 moiety has a demonstrated 100-fold higher potency than native PGE2 in inhibiting gastric acid secretion and is orally active [1]. Furthermore, its mechanism involves both direct cytoprotection (via increased mucus and gastric juice volume) and inhibition of acid secretion, mediated through EP3 and EP4 receptors [2][3]. The prodrug formulation ensures controlled release of this highly potent and metabolically stable agonist.

Chronic Liver Fibrosis Models in Rodents

This compound is specifically validated for use in models of chronic liver injury. The evidence directly shows that both the parent compound and this specific prodrug significantly delay hepatic collagen formation in a nutritional liver injury rat model [4]. Researchers investigating the role of prostaglandin signaling in hepatic stellate cell activation or extracellular matrix deposition should prioritize this prodrug for its proven in vivo efficacy and ability to mimic the antifibrotic effects of dmPGE2 [5].

Research on Intestinal Cytoprotection and NSAID-Induced Enteropathy

The active dmPGE2 released from this prodrug has been shown to dose-dependently prevent indomethacin-induced small intestinal lesions in rats, an effect linked to inhibition of intestinal hypermotility and enhanced mucus secretion [6]. This protective action is specifically mediated through EP3 and EP4 receptors, distinguishing its mechanism from gastric protection which involves EP1 receptors [3]. The compound is therefore a key tool for dissecting the tissue-specific roles of EP receptor subtypes in gastrointestinal protection.

Pharmacological Studies of EP2/EP3/EP4 Receptor Activation

As a prodrug for 16,16-dimethyl PGE2, this compound serves as a source for a broad-spectrum EP receptor agonist. The active moiety acts as an agonist on EP2, EP3, and EP4 receptors , and has been used to promote cAMP-dependent mucus secretion in gastric epithelial cells and to stimulate chloride transport [2][7]. This makes it a valuable tool in cellular and ex vivo assays where a robust, non-selective activation of most EP receptor subtypes is required to mimic or amplify endogenous PGE2 signaling.

Quote Request

Request a Quote for 16,16-Dimethyl-PGE2-4-(4-acetamidobenzamido)phenyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.